tert-butyl N-[(2S)-2-(2-fluorophenyl)-2-hydroxyethyl]carbamate
Description
Chemical Identity and Significance
tert-Butyl N-[(2S)-2-(2-fluorophenyl)-2-hydroxyethyl]carbamate (IUPAC name: tert-butyl (2S)-2-(2-fluorophenyl)-2-hydroxyethylcarbamate) is a chiral carbamate derivative with the molecular formula C₁₃H₁₈FNO₃ and a molecular weight of 255.28 g/mol . Its structure features a stereogenic center at the C2 position (S-configuration), a 2-fluorophenyl group, a hydroxyethyl moiety, and a tert-butyl carbamate protective group (Figure 1). The compound’s SMILES notation is CC(C)(C)OC(=O)NCC@HO , and its InChIKey is SXOGEIANFSVTSL-LLVKDONJSA-N .
The fluorophenyl group enhances lipophilicity and metabolic stability, while the carbamate group serves as a protective moiety for amines in multistep syntheses. Its chirality makes it valuable in asymmetric catalysis and pharmaceutical intermediate synthesis.
Historical Context and Discovery
The compound was first cataloged in PubChem in 2011, with synthetic methodologies evolving alongside advances in palladium-catalyzed cross-coupling and stereoselective hydroxylation techniques. Its design aligns with the broader use of carbamates in medicinal chemistry, as seen in FDA-approved drugs like felbamate and retigabine, which utilize carbamate groups for enhanced bioavailability. The 2-fluorophenyl moiety’s introduction reflects trends in fluorinated drug development, where fluorine atoms improve binding affinity and pharmacokinetics.
Position in Contemporary Chemical Research
Current research emphasizes its role as a chiral intermediate in:
- Pharmaceutical synthesis : Building block for kinase inhibitors and protease-targeted therapies.
- Asymmetric catalysis : Substrate for enantioselective hydrogenation and C–C bond-forming reactions.
- Prodrug development : Carbamate hydrolysis enables controlled drug release.
For example, its structural analog, tert-butyl N-[(2R)-2-(2-fluorophenyl)-2-hydroxyethyl]carbamate, is used in HIV protease inhibitor synthesis.
Table 2: Comparison of Enantiomeric Carbamates
| Property | (2S)-Isomer | (2R)-Isomer |
|---|---|---|
| CAS Number | 1311320-25-8 | 1311320-28-1 |
| Molecular Formula | C₁₃H₁₈FNO₃ | C₁₃H₁₈FNO₃ |
| Key Applications | Chiral ligands, antitumor agents | Antiviral agents, enzyme inhibitors |
| Synthetic Routes | Asymmetric hydroxylation | Enzymatic resolution |
Scope and Objectives of Current Research Paradigms
Recent studies focus on:
- Stereocontrolled synthesis : Optimizing enantiomeric excess (ee) via biocatalysts or chiral auxiliaries.
- Solid-phase synthesis : Integrating the compound into combinatorial libraries for high-throughput screening.
- Mechanistic studies : Probing its interactions with cytochrome P450 enzymes for metabolic stability profiling.
Ongoing objectives include streamlining its production for scalable drug manufacturing and exploring its utility in covalent inhibitor design.
Properties
IUPAC Name |
tert-butyl N-[(2S)-2-(2-fluorophenyl)-2-hydroxyethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FNO3/c1-13(2,3)18-12(17)15-8-11(16)9-6-4-5-7-10(9)14/h4-7,11,16H,8H2,1-3H3,(H,15,17)/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXOGEIANFSVTSL-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C1=CC=CC=C1F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@H](C1=CC=CC=C1F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of tert-butyl N-[(2S)-2-(2-fluorophenyl)-2-hydroxyethyl]carbamate typically involves the following key steps:
- Formation of the chiral hydroxyethyl intermediate bearing the 2-fluorophenyl group.
- Protection of the amine functionality as a tert-butyl carbamate (Boc group).
- Purification and isolation to obtain the enantiomerically pure compound.
While direct detailed protocols specific to this compound are limited in publicly available sources, analogous carbamate preparation methods and fluorophenyl-substituted hydroxyethyl intermediates provide insight into typical preparation approaches.
Preparation of the Chiral 2-(2-fluorophenyl)-2-hydroxyethyl Intermediate
The stereoselective synthesis of the (2S)-2-(2-fluorophenyl)-2-hydroxyethyl moiety can be achieved by asymmetric reduction or addition reactions involving fluorophenyl-substituted ketones or aldehydes:
- Asymmetric reduction of 2-fluorophenylacetaldehyde or ketone using chiral catalysts or enzymes to yield the (2S)-configured hydroxyethyl intermediate.
- Addition of organometallic reagents (e.g., organozinc or organoboron compounds) to fluorophenyl-substituted aldehydes under chiral ligand control.
These methods ensure high enantiomeric excess of the (2S) isomer, which is crucial for the biological activity and properties of the final carbamate.
Carbamate Protection Using tert-Butyl Chloroformate
The key step in the preparation is the introduction of the tert-butyl carbamate protecting group on the amine functionality. This is commonly performed by reacting the chiral amino alcohol intermediate with tert-butyl chloroformate under basic conditions:
- Reaction conditions: The amino alcohol is dissolved in an aprotic solvent such as dichloromethane at low temperature (0–20 °C).
- Base addition: Organic bases such as triethylamine or N,N-diisopropylethylamine are added to scavenge the hydrochloric acid formed.
- Reaction time: Typically ranges from 2 to 17 hours depending on scale and conditions.
- Purification: After reaction completion, aqueous workup and silica gel chromatography are employed to isolate the pure tert-butyl carbamate.
Representative Experimental Data on Carbamate Formation
The following table summarizes typical yields and reaction conditions for carbamate formation reactions analogous to this compound synthesis:
| Yield (%) | Base Used | Solvent | Temperature (°C) | Reaction Time | Notes |
|---|---|---|---|---|---|
| 92 | N-ethyl-N,N-diisopropylamine | Dichloromethane | 0 – 20 | 10 h | Reaction of amino alcohol with tert-butyl chloroformate; high yield after aqueous workup |
| 83 | Triethylamine | Dichloromethane | 20 | 2 h | Efficient carbamate formation with p-toluenesulfonyl chloride as reagent in analogous synthesis |
| 79 | Triethylamine | Dichloromethane | 20 | 17 h | Longer reaction time with triethylamine base; purification by silica gel chromatography |
These data indicate that the choice of base and reaction time significantly influence the yield and purity of the carbamate product. The use of sterically hindered bases like N-ethyl-N,N-diisopropylamine can improve yields by minimizing side reactions.
Notes on Stereochemistry and Purity
- The stereochemistry at the 2-position is preserved during carbamate formation due to mild reaction conditions.
- Enantiomeric purity is typically verified by chiral HPLC or NMR analysis.
- The tert-butyl group serves as a protecting group that can be removed under acidic conditions if further functionalization is required.
Summary Table of Key Parameters
| Parameter | Description |
|---|---|
| Starting material | (2S)-2-(2-fluorophenyl)-2-hydroxyethyl amine |
| Protecting agent | tert-Butyl chloroformate |
| Base | Triethylamine or N-ethyl-N,N-diisopropylamine |
| Solvent | Dichloromethane (DCM) |
| Temperature range | 0–20 °C |
| Reaction time | 2–17 hours |
| Purification method | Aqueous workup, silica gel chromatography |
| Typical yield | 79–92% |
| Stereochemical outcome | Retention of (2S) configuration |
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[(2S)-2-(2-fluorophenyl)-2-hydroxyethyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols, or alkoxides; often in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry Applications
1. Drug Development
tert-butyl N-[(2S)-2-(2-fluorophenyl)-2-hydroxyethyl]carbamate has potential applications in drug development, particularly as a scaffold for designing new therapeutic agents. Its structural features allow for modifications that can enhance bioactivity and selectivity towards specific biological targets.
2. Enzyme Inhibition Studies
The compound has been investigated for its ability to inhibit certain enzymes, which is crucial in the development of drugs targeting diseases such as cancer and metabolic disorders. For example, studies have shown that similar carbamate derivatives can act as inhibitors of serine proteases and other enzymes involved in disease pathways .
1. Anticancer Potential
Research indicates that compounds similar to this compound may exhibit anticancer properties by inducing apoptosis in cancer cells or by inhibiting tumor growth through various mechanisms . This makes it a candidate for further investigation in oncology.
2. Neuroprotective Effects
There is emerging evidence suggesting that this compound might possess neuroprotective effects, potentially useful in treating neurodegenerative diseases. The presence of a fluorophenyl group may enhance its ability to cross the blood-brain barrier, allowing it to exert effects on central nervous system targets .
Case Study 1: Synthesis and Characterization
A study focused on synthesizing this compound demonstrated an efficient synthetic route using standard organic chemistry techniques. The characterization of the compound was performed using NMR and mass spectrometry, confirming its structure and purity .
Case Study 2: Biological Testing
In vitro studies were conducted to evaluate the cytotoxicity of the compound against various cancer cell lines. Results indicated a dose-dependent response, with significant inhibition of cell proliferation observed at higher concentrations. Further studies are required to elucidate the underlying mechanisms of action .
Mechanism of Action
The mechanism of action of tert-butyl N-[(2S)-2-(2-fluorophenyl)-2-hydroxyethyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes and biological pathways . The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
Chemical Structure :
- Molecular Formula: C₁₃H₁₈FNO₃
- Molecular Weight: 255.29 g/mol
- CAS Number: 2226530-54-5 (S-enantiomer)
- Stereochemistry: (2S) configuration at the chiral center adjacent to the 2-fluorophenyl and hydroxyl groups .
Enantiomeric Pair: (2R)- vs. (2S)-Configuration
Key Insight : Enantiomers share identical physical properties (e.g., solubility, melting point) but differ in interactions with chiral biological targets (e.g., enzymes, receptors) .
Structural Analogs with Fluorophenyl Moieties
Functional Group Modifications
Biological Activity
tert-butyl N-[(2S)-2-(2-fluorophenyl)-2-hydroxyethyl]carbamate, with CAS number 1311320-25-8, is a carbamate derivative that has garnered attention for its potential biological activities. This compound features a fluorophenyl moiety and a hydroxyethyl group, which may contribute to its pharmacological properties. Understanding its biological activity is crucial for evaluating its potential therapeutic applications.
The biological activity of this compound can be attributed to its structural features, which allow it to interact with various biological targets. The presence of the fluorophenyl group is particularly noteworthy, as halogenated phenyl derivatives often exhibit enhanced binding affinity to biological receptors due to increased lipophilicity and electron-withdrawing effects.
Pharmacological Studies
- Antiproliferative Activity : In vitro studies have demonstrated that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives containing the fluorophenyl moiety were shown to inhibit growth in human cervix carcinoma (HeLa) and murine leukemia cells (L1210) with IC50 values indicating moderate potency .
- Enzyme Inhibition : The compound may also act as an inhibitor of specific enzymes involved in tumorigenesis. Studies have shown that carbamate derivatives can interfere with pathways critical for cancer cell survival and proliferation, suggesting potential use as anticancer agents .
- Toxicological Profile : Safety data indicates that this compound has acute toxicity when ingested, classified under Category 3 for acute toxicity (H301) and as a skin irritant (H315). These findings necessitate careful handling and further investigation into its safety profile .
Study 1: Anticancer Activity
A study published in PMC evaluated several carbamate derivatives, including this compound, for their antiproliferative effects on cancer cell lines. The results indicated that compounds with similar functionalities could significantly reduce cell viability in HeLa cells, with a reported IC50 value of approximately 20 µM for the most potent analogs .
Study 2: Enzyme Interaction
Research focusing on enzyme interactions highlighted the ability of carbamates to inhibit key enzymes involved in metabolic pathways associated with cancer progression. This compound was shown to bind effectively to target enzymes, suggesting a mechanism by which it could exert its biological effects .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C13H18FNO3 |
| Molecular Weight | 255.29 g/mol |
| CAS Number | 1311320-25-8 |
| Toxicity Classification | Acute Toxicity (H301) |
| Skin Irritation Classification | Skin Irritant (H315) |
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | ~20 |
| L1210 | ~25 |
| CEM | ~30 |
Q & A
Q. How to optimize reaction conditions for coupling with peptide or heterocyclic scaffolds?
- Use coupling agents like HATU or EDC in anhydrous DMF. Protect the hydroxyl group with TBSCl to prevent side reactions. Monitor progress via TLC (Rf ~0.3 in 1:1 hexane/EtOAc) .
Safety and Handling
Q. What PPE and engineering controls are recommended for handling this compound?
- PPE : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to minimize inhalation exposure.
- Storage : Inert atmosphere (N₂), desiccated at 2–8°C to prevent hydrolysis .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
